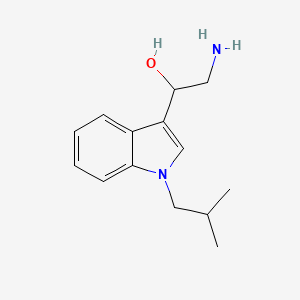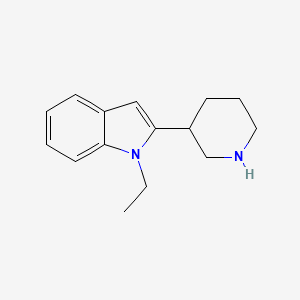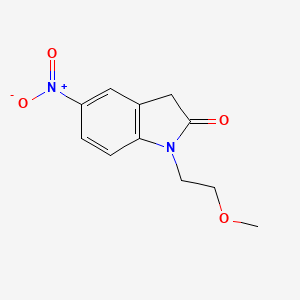
1-(2-Methoxyethyl)-5-nitroindolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyethyl)-5-nitroindolin-2-one is an organic compound that belongs to the indolinone family Indolinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethyl)-5-nitroindolin-2-one typically involves the following steps:
Alkylation: The methoxyethyl group can be introduced via alkylation reactions. This step often involves the use of 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.
Cyclization: The formation of the indolinone core can be achieved through cyclization reactions, often involving the use of appropriate starting materials and catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and alkylation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyethyl)-5-nitroindolin-2-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The indolinone core can undergo oxidation reactions to form corresponding oxindoles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, bases like sodium hydride (NaH).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4).
Major Products Formed
Reduction: Formation of 1-(2-Methoxyethyl)-5-aminoindolin-2-one.
Substitution: Formation of various substituted indolinones depending on the nucleophile used.
Oxidation: Formation of oxindole derivatives.
Scientific Research Applications
1-(2-Methoxyethyl)-5-nitroindolin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-5-nitroindolin-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indolinone core can also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyethyl)-3-nitroindolin-2-one: Similar structure but with the nitro group at the 3-position.
1-(2-Methoxyethyl)-5-chloroindolin-2-one: Similar structure but with a chloro group instead of a nitro group.
1-(2-Methoxyethyl)-5-bromoindolin-2-one: Similar structure but with a bromo group instead of a nitro group.
Uniqueness
1-(2-Methoxyethyl)-5-nitroindolin-2-one is unique due to the specific positioning of the nitro and methoxyethyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H12N2O4 |
|---|---|
Molecular Weight |
236.22 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-5-nitro-3H-indol-2-one |
InChI |
InChI=1S/C11H12N2O4/c1-17-5-4-12-10-3-2-9(13(15)16)6-8(10)7-11(12)14/h2-3,6H,4-5,7H2,1H3 |
InChI Key |
HVWDXMAQMLXPMB-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)CC2=C1C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-[(1r,2r)-2-Hydroxycyclohexyl]-3,9-dihydro-6h-purin-6-one](/img/structure/B11875861.png)
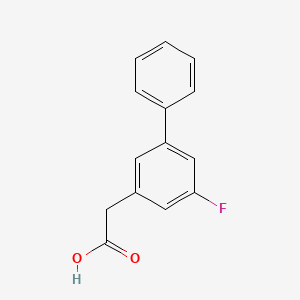


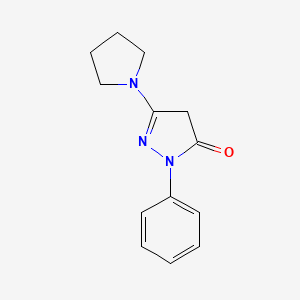
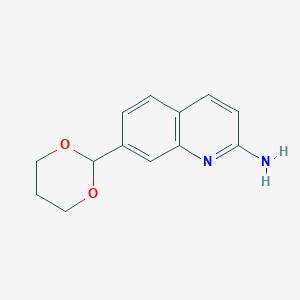

![7-Chloro-3-methyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11875899.png)
![7-Azaspiro[3.5]nonan-2-ol oxalate](/img/structure/B11875910.png)

